N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide is an organic compound with the molecular formula C16H13ClF3NO3 and a molecular weight of 359.735 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a methoxyphenoxy group attached to an acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include corresponding oxides or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-chloro-5-(trifluoromethyl)phenylacetic acid
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methoxyphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H13ClF3NO3 |
---|---|
Molecular Weight |
359.73 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-13-4-2-3-5-14(13)24-9-15(22)21-12-8-10(16(18,19)20)6-7-11(12)17/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
FOIAUYUQWRKKQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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